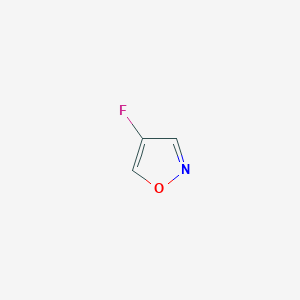![molecular formula C10H11Cl3O2S B12615990 (2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol CAS No. 917807-39-7](/img/structure/B12615990.png)
(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol is a chiral organosulfur compound It is characterized by the presence of a trichloromethyl group, a sulfinyl group attached to a methylbenzene ring, and a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced through a chlorination reaction using reagents like trichloromethyl chloroformate.
Formation of the Alcohol Group: The secondary alcohol can be formed by the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, zinc in acetic acid.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfinyl and trichloromethyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In the industrial sector, (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity. The trichloromethyl group can participate in hydrophobic interactions, influencing the binding affinity to receptors.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfonyl]propan-2-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-thio]propan-2-ol: Similar structure but with a thioether group instead of a sulfinyl group.
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-oxy]propan-2-ol: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
The uniqueness of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol lies in its combination of a trichloromethyl group, a sulfinyl group, and a secondary alcohol
Propiedades
Número CAS |
917807-39-7 |
|---|---|
Fórmula molecular |
C10H11Cl3O2S |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trichloro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2S/c1-7-2-4-8(5-3-7)16(15)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3/t9-,16-/m1/s1 |
Clave InChI |
GXOGOXQFUCIALE-JDNHERCYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(Cl)(Cl)Cl)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



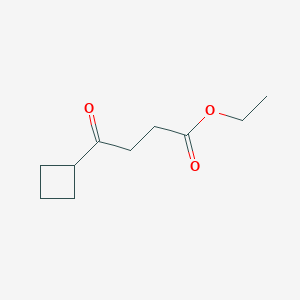
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
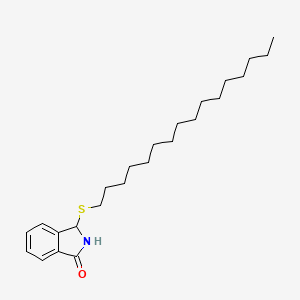
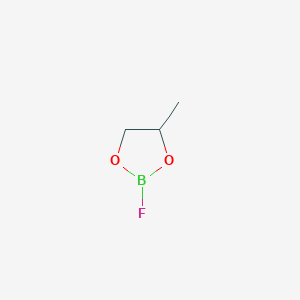
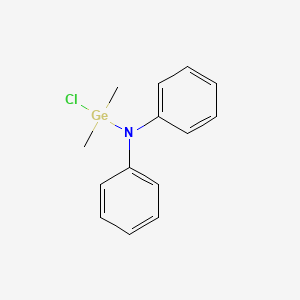
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)

![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

